molecular formula C42H54N2O8 B8115048 Norbornene-PEG6 Pyrene

Norbornene-PEG6 Pyrene

Cat. No.: B8115048
M. Wt: 714.9 g/mol
InChI Key: CMYGEYPRMLXXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norbornene-PEG6 Pyrene is a compound that combines the unique properties of norbornene, polyethylene glycol (PEG), and pyrene. Norbornene is a bicyclic hydrocarbon known for its reactivity in various chemical reactions. Polyethylene glycol is a flexible, water-soluble polymer, and pyrene is a polycyclic aromatic hydrocarbon with notable fluorescence properties. The combination of these three components results in a compound with diverse applications in scientific research, particularly in the fields of chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Norbornene-PEG6 Pyrene typically involves the following steps:

    Synthesis of Norbornene Derivative: Norbornene is functionalized to introduce reactive groups that can further react with polyethylene glycol and pyrene.

    Attachment of Polyethylene Glycol: Polyethylene glycol is attached to the norbornene derivative through a series of reactions, often involving esterification or etherification.

    Coupling with Pyrene: The final step involves coupling the norbornene-PEG intermediate with pyrene.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: Norbornene-PEG6 Pyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrene moiety can lead to pyrenequinone derivatives, while substitution reactions can introduce various functional groups onto the pyrene ring .

Scientific Research Applications

Norbornene-PEG6 Pyrene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Norbornene-PEG6 Pyrene involves its interaction with molecular targets through its functional groups:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to the unique fluorescence properties of pyrene, which are not present in the similar compounds listed above. This makes it particularly valuable in applications requiring sensitive fluorescence detection and imaging .

Properties

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-(4-pyren-1-ylbutanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H54N2O8/c45-39(6-2-3-32-9-10-35-12-11-33-4-1-5-34-13-14-37(32)41(35)40(33)34)43-15-17-47-19-21-49-23-25-51-27-28-52-26-24-50-22-20-48-18-16-44-42(46)38-30-31-7-8-36(38)29-31/h1,4-5,7-14,31,36,38H,2-3,6,15-30H2,(H,43,45)(H,44,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYGEYPRMLXXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H54N2O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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